magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide

Description

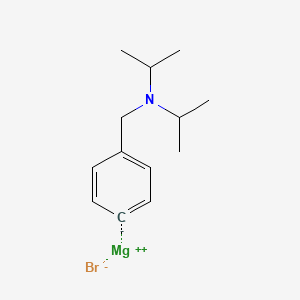

The compound magnesium; N-(phenylmethyl)-N-propan-2-ylpropan-2-amine; bromide is a magnesium-containing complex or salt featuring a tertiary amine ligand with a benzyl (phenylmethyl) group and two isopropyl (propan-2-yl) groups attached to the nitrogen atom, paired with bromide as a counterion. Its synthesis likely involves alkylation or acylation reactions of phenethylamine derivatives, similar to methods described for structurally related compounds .

Properties

Molecular Formula |

C13H20BrMgN |

|---|---|

Molecular Weight |

294.51 g/mol |

IUPAC Name |

magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide |

InChI |

InChI=1S/C13H20N.BrH.Mg/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13;;/h6-9,11-12H,10H2,1-4H3;1H;/q-1;;+2/p-1 |

InChI Key |

PBAKQZFFMNKQTI-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)N(CC1=CC=[C-]C=C1)C(C)C.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide typically involves the reaction of magnesium with N-(phenylmethyl)-N-propan-2-ylpropan-2-amine in the presence of a bromide source. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the magnesium. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Reaction Mechanisms

As a Grignard reagent, it acts as a strong nucleophile in organic transformations:

Nucleophilic Addition to Carbonyl Groups

The reagent attacks electrophilic carbonyl carbons (e.g., ketones, aldehydes), forming alkoxide intermediates that protonate to yield alcohols . For example:

This reaction is foundational for constructing carbon-carbon bonds in alcohols and ketones.

Cross-Coupling Reactions

The compound participates in Kumada couplings with aryl or alkyl halides, facilitated by transition-metal catalysts (e.g., Ni or Pd) :

This enables the synthesis of biaryl structures and complex hydrocarbons.

Comparative Reactivity

The branched alkyl and benzyl substituents in this reagent confer distinct reactivity compared to simpler Grignard analogs:

| Compound | Structure Type | Reactivity Profile |

|---|---|---|

| Phenylmagnesium bromide | Aryl Grignard | High electrophilic aromatic substitution |

| Ethylmagnesium bromide | Alkyl Grignard | Prefers aliphatic electrophiles |

| Target compound | Branched alkyl/benzyl | Enhanced steric hindrance; selective toward bulky substrates |

This steric profile makes it advantageous for reactions requiring controlled nucleophilic attack, such as in asymmetric synthesis .

Industrial and Pharmaceutical Relevance

Scientific Research Applications

Magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound is studied for its potential effects on biological systems, including its role in neurotransmission.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and polymers.

Mechanism of Action

The mechanism by which magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide exerts its effects involves the interaction of the magnesium ion with various molecular targets. Magnesium ions can modulate the activity of enzymes and receptors, particularly those involved in neurotransmission. The compound may also influence cellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Structural Comparison

Target Compound :

- Formula : Likely $ \text{C}{13}\text{H}{22}\text{N} \cdot \text{MgBr}_2 $ (exact formula depends on stoichiometry).

- Structure : Tertiary amine (N-bound benzyl and two isopropyl groups) with magnesium and bromide.

Similar Compounds :

N-Benzyl-N-(2-chlorobenzyl)-N-(2-fluoro-3-phenoxypropyl)amine (9a) Formula: $ \text{C}{23}\text{H}{23}\text{ClFNO} $ Structure: Tertiary amine with benzyl, 2-chlorobenzyl, and fluoro-phenoxypropyl groups. Key Difference: Lacks magnesium but includes halogenated aromatic substituents, enhancing electrophilicity .

(2S,NS)-N-Allyl-N-benzyl-1-hydroxy-3-(4-hydroxyphenyl)-N-methylpropan-2-aminium Bromide

- Formula : $ \text{C}{21}\text{H}{28}\text{N}2\text{O}2\text{Br} $

- Structure : Quaternary ammonium bromide with hydroxyl and allyl groups.

- Key Difference : Permanent positive charge (quaternary N) vs. magnesium coordination in the target compound .

N-[dimethyl(prop-2-enyl)silyl]-N-propan-2-ylpropan-2-amine

- Formula : $ \text{C}{11}\text{H}{24}\text{NSi} $

- Structure : Tertiary amine with silyl and isopropyl groups.

- Key Difference : Silicon-based substituent instead of benzyl, altering steric and electronic properties .

Physical and Chemical Properties

- Magnesium coordination in the target compound may enhance stability compared to non-metalated amines .

Biological Activity

The compound magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide, often referred to as a magnesium salt of a substituted amine, exhibits a range of biological activities that are of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various research studies and reviews.

Chemical Structure and Properties

The compound consists of a magnesium ion complexed with a bromide and an amine derivative. The general formula can be expressed as:

This structure is crucial for understanding its interaction with biological systems.

1. Anticancer Properties

Recent studies have highlighted the potential anticancer activity of magnesium salts in combination with specific amine derivatives. For instance, compounds similar to the one have shown enhanced cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

2. Neuropharmacological Effects

The compound may also exhibit neuropharmacological effects, particularly through interactions with neurotransmitter systems. Magnesium is known to play a role in synaptic plasticity and neurotransmission, which can impact mood regulation and cognitive functions. Some derivatives have been studied for their potential as rapid-acting antidepressants, similar to ketamine's mechanism .

3. Antimicrobial Activity

Preliminary investigations suggest that magnesium-containing compounds can possess antimicrobial properties. The presence of the dimethylamine pharmacophore in related compounds has been linked to antibacterial efficacy, making it a candidate for further exploration in treating infections .

Case Study 1: Anticancer Activity

A study involving a derivative of the compound demonstrated significant inhibition of cancer cell proliferation in vitro. The compound was tested against several lines, including breast and lung cancer cells, showing IC50 values lower than standard chemotherapeutics like bleomycin .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of magnesium salts in models of neurodegenerative diseases. The study found that these compounds could mitigate oxidative stress and improve cognitive function in animal models, suggesting potential applications in Alzheimer's therapy .

Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(phenylmethyl)-N-propan-2-ylpropan-2-amine and its bromide derivative?

- Methodological Answer : The tertiary amine can be synthesized via reductive amination (e.g., reacting benzylamine with isopropyl ketone using NaBH₃CN as a reducing agent) or alkylation of secondary amines with benzyl halides. For the bromide salt, protonation of the amine with hydrobromic acid (HBr) yields the quaternary ammonium bromide. Scalable synthesis should incorporate process safety evaluations, such as thermal stability assessments of intermediates (e.g., using differential scanning calorimetry) .

Q. How can structural confirmation and purity of the bromide salt be achieved using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Analyze chemical shifts to confirm substitution patterns. For example, benzyl protons typically resonate at δ ~7.2–7.4 ppm, while isopropyl groups show split signals at δ ~1.0–1.5 ppm .

- HRMS : Validate molecular weight and fragmentation patterns. Compare experimental and calculated m/z values (e.g., ±0.005 Da tolerance) .

- Elemental Analysis : Confirm stoichiometry of Mg, Br, and organic components via inductively coupled plasma (ICP) or combustion analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis while mitigating thermal hazards?

- Methodological Answer :

- Thermal Stability Screening : Use accelerating rate calorimetry (ARC) to identify exothermic decomposition risks in intermediates.

- Protecting Group Strategy : Introduce thermally stable protecting groups (e.g., Boc) during synthesis to reduce reactive intermediates .

- Process Parameters : Optimize temperature, solvent polarity, and reagent stoichiometry via design of experiments (DoE) to minimize side reactions .

Q. How should researchers resolve contradictions in NMR data when magnesium coordinates with the amine?

- Methodological Answer :

- Variable Temperature NMR : Assess dynamic effects (e.g., line broadening due to slow exchange between free and Mg-bound amine).

- DEPT and 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign carbons in coordination complexes .

- Comparative Analysis : Contrast NMR data of the free amine with its Mg complex to identify coordination-induced shifts (e.g., upfield/downfield displacements) .

Q. What advanced techniques characterize the coordination behavior of magnesium in this compound?

- Methodological Answer :

- X-ray Crystallography : Determine Mg’s coordination geometry (e.g., octahedral vs. tetrahedral) and bonding distances to N and Br .

- Spectroscopic Titration : Monitor UV-Vis or fluorescence changes during Mg-amine binding to calculate association constants (Ka) .

- Magnetic Susceptibility : Assess electronic structure in paramagnetic Mg complexes using SQUID magnetometry .

Q. How does the magnesium ion influence the compound’s reactivity in catalytic applications?

- Methodological Answer :

- Catalytic Screening : Test activity in cross-coupling or polymerization reactions. Compare turnover frequencies (TOF) with non-Mg analogs.

- DFT Calculations : Model Mg’s role in stabilizing transition states (e.g., lowering activation energy in C–N bond formation) .

- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates in Mg-catalyzed pathways .

Data Analysis & Contradictions

Q. How to interpret conflicting HRMS and elemental analysis data for magnesium content?

- Methodological Answer :

- Ionization Efficiency : HRMS may underrepresent Mg due to poor ionization; validate via ICP-MS.

- Hydrate/Solvate Formation : Account for non-stoichiometric water or solvent in elemental analysis (e.g., TGA to quantify solvent loss) .

Functional Studies

Q. What pharmacological assays are suitable for evaluating this compound’s receptor selectivity?

- Methodological Answer :

- Radioligand Binding Assays : Compete with labeled ligands (e.g., [3H]DAMGO for opioid receptors) to determine Ki values .

- Functional Selectivity Profiling : Use cAMP or β-arrestin recruitment assays to assess G-protein vs. non-canonical signaling .

Safety & Stability

Q. What protocols ensure safe handling of bromide-containing intermediates during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.